(2,6-difluorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
(2,6-difluorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a dihydroisoquinoline structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-difluorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone likely involves multiple steps, including:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the 2-methoxyphenoxy group: This could involve etherification reactions.
Addition of the 2,6-difluorophenyl group: This might be done through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the dihydroisoquinoline ring.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound could serve as an intermediate in the synthesis of other complex molecules.
Catalysis: It might be used in catalytic reactions due to its unique structure.
Biology
Biochemical studies: Used as a probe to study enzyme interactions or receptor binding.
Medicine
Therapeutic agents: Potential use as a drug or drug precursor for treating various diseases.
Diagnostic tools: Could be used in imaging or diagnostic assays.
Industry
Material science: Applications in the development of new materials with specific properties.
Chemical manufacturing: Used in the production of other chemicals or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2,6-difluorophenyl)(6,7-dimethoxy-1-((2-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- (2,6-difluorophenyl)(6,7-dimethoxy-1-((2-chlorophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Uniqueness
- Structural uniqueness : The specific combination of functional groups and aromatic rings.
- Biological activity : Potentially unique interactions with biological targets due to its structure.
Properties
Molecular Formula |
C26H25F2NO5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C26H25F2NO5/c1-31-21-9-4-5-10-22(21)34-15-20-17-14-24(33-3)23(32-2)13-16(17)11-12-29(20)26(30)25-18(27)7-6-8-19(25)28/h4-10,13-14,20H,11-12,15H2,1-3H3 |
InChI Key |
YESCEVIQBIBTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC=C4F)F)OC)OC |
Origin of Product |
United States |
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